5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound 5-[4-(TERT-BUTYL)PHENYL]-4-(4-CHLOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic molecule featuring multiple functional groups, including a tert-butylphenyl group, a chlorobenzoyl group, a hydroxy group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylphenylboronic acid, 4-chlorobenzoyl chloride, and indole-3-acetic acid.
Step 1 Formation of the Pyrrolone Core: The initial step involves the formation of the pyrrolone core through a cyclization reaction. This can be achieved by reacting 4-tert-butylphenylboronic acid with an appropriate amine under acidic conditions to form the intermediate.
Step 2 Introduction of the Chlorobenzoyl Group: The intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to introduce the chlorobenzoyl group.
Step 3 Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, typically using a reagent like hydrogen peroxide or a hydroxylating agent under controlled conditions.
Step 4 Attachment of the Indole Moiety: Finally, the indole moiety is attached through a coupling reaction, often facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimization of the above steps to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle bulk quantities.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Receptor Binding: Binds to specific receptors, modulating biological activities.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, inflammation, and neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Agriculture: Explored for its potential use as a plant growth regulator or pesticide.
Mechanism of Action
The compound exerts its effects through various mechanisms, including:
Molecular Targets: Binds to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulates signaling pathways such as the MAPK/ERK pathway, influencing cell proliferation and survival.
Receptor Interaction: Interacts with receptors such as G-protein coupled receptors (GPCRs), triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indomethacin share the indole moiety and exhibit similar biological activities.
Benzoyl Compounds: Compounds like benzoyl peroxide and 4-chlorobenzoyl chloride share the benzoyl group and are used in similar applications.
Uniqueness
Structural Complexity: The combination of multiple functional groups in a single molecule provides unique chemical and biological properties.
Versatility: The compound’s ability to participate in various chemical reactions and its broad range of applications make it a valuable tool in research and industry.
5-[4-(TERT-BUTYL)PHENYL]-4-(4-CHLOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE in various scientific and industrial fields
Properties
Molecular Formula |
C31H29ClN2O3 |
---|---|
Molecular Weight |
513.0 g/mol |
IUPAC Name |
(4Z)-5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H29ClN2O3/c1-31(2,3)22-12-8-19(9-13-22)27-26(28(35)20-10-14-23(32)15-11-20)29(36)30(37)34(27)17-16-21-18-33-25-7-5-4-6-24(21)25/h4-15,18,27,33,35H,16-17H2,1-3H3/b28-26- |
InChI Key |
SVQASORARGDJNQ-SGEDCAFJSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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